methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Description
Methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a benzoate ester with a pyrrolo[3,4-d]isoxazole core, making it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-32-25(31)16-7-11-17(12-8-16)26-23(29)20-21(15-9-13-19(28)14-10-15)27(33-22(20)24(26)30)18-5-3-2-4-6-18/h2-14,20-22,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYGPHKXWJQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Core: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced via a condensation reaction with appropriate amines and aldehydes.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its liquid crystalline properties.
Methyl 3-(4-hydroxyphenyl)benzoate: A simpler ester derivative.
Methyl 4-(3-hydroxyphenyl)benzoate: Another ester derivative with similar structural features.
Uniqueness
Methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is unique due to its combination of the isoxazole and pyrrolo rings, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzoate moiety and a pyrrolo[3,4-d][1,2]oxazole core. This structural complexity may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The detailed synthetic pathway is critical for producing the compound in sufficient yields for biological testing.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound has shown effective inhibition against a range of bacterial strains including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cell lines. The MTT assay revealed promising results indicating selective cytotoxicity towards cancerous cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| Normal Human Fibroblasts | >50 |
Molecular docking studies have elucidated the binding interactions of the compound with key bacterial enzymes such as DNA gyrase and MurD. These interactions are crucial for its antibacterial activity:
- Binding Energy : The compound demonstrated favorable binding energies comparable to established antibiotics like ciprofloxacin.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates. The findings indicated that modifications in the structure significantly influenced the potency against Gram-positive and Gram-negative bacteria .
- Cancer Cell Targeting : Another investigation focused on the cytotoxic effects against different cancer cell lines. The results suggested that the compound could induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted phenyl precursors with ester-functionalized benzoic acid derivatives. Key steps include:
- Step 1 : Formation of the pyrrolo-oxazole core via [3+2] cycloaddition under reflux in anhydrous dichloromethane (DCM) with catalytic BF₃·Et₂O .
- Step 2 : Esterification of the benzoate group using methyl chloride in the presence of triethylamine (TEA) at 0–5°C .
- Critical Variables : Solvent polarity (e.g., DCM vs. THF), temperature (±5°C deviations reduce yields by 15–20%), and catalyst loading (BF₃·Et₂O at 0.1–0.3 equiv.) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for diastereotopic protons in the hexahydro-pyrrolo ring) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out by-products .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Computational Docking : Preliminary AutoDock/Vina simulations to predict binding to targets like COX-2 or EGFR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Systematic Substitution : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Scaffold Hybridization : Fuse the pyrrolo-oxazole core with pyrimidine or thiazole rings to enhance π-π stacking in target binding pockets .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent Hammett constants (σ) with IC₅₀ values .
Q. What computational strategies resolve contradictions in reported binding affinities across studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess conformational stability of ligand-target complexes (e.g., RMSD < 2 Å validates docking poses) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding sites to explain affinity discrepancies between orthologs (e.g., human vs. murine EGFR) .
Q. How can synthetic by-products or diastereomers be identified and separated?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences > 2 min) .
- 2D NMR (NOESY) : Identify spatial proximity of protons in diastereomers (e.g., cross-peaks between pyrrolo-H and phenyl groups) .
Q. What experimental designs address stability issues in aqueous or biological matrices?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hrs, monitoring degradation via LC-MS. Hydrolysis of the ester group is a major pathway .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss over 60 mins using UPLC-QTOF .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to assess bioavailability .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
